molecular formula C12H11NO3S B2629438 Ethyl 4-(3-oxoisothiazol-2(3H)-yl)benzoate

Ethyl 4-(3-oxoisothiazol-2(3H)-yl)benzoate

Cat. No.: B2629438
M. Wt: 249.29 g/mol
InChI Key: BZBRYBISKLKJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KM04416 is an isothiazolone derivative known for its potent inhibitory effects on glycerol-3-phosphate dehydrogenase 2 (GPD2). This enzyme plays a crucial role in glycolysis, fatty acid metabolism, and intracellular oxidative phosphorylation. KM04416 has shown significant potential in suppressing the proliferation of various cancer cell lines, making it a promising candidate for cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

KM04416 is synthesized through a series of chemical reactions involving isothiazolone derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared under controlled laboratory conditions to ensure high purity and efficacy .

Industrial Production Methods

The industrial production of KM04416 involves large-scale synthesis using advanced chemical engineering techniques. The compound is produced in specialized facilities that adhere to strict quality control standards. The production process includes multiple purification steps to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

KM04416 undergoes various chemical reactions, including:

    Oxidation: KM04416 can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: KM04416 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of KM04416 .

Scientific Research Applications

KM04416 has a wide range of scientific research applications, including:

Mechanism of Action

KM04416 exerts its effects by inhibiting glycerol-3-phosphate dehydrogenase 2 (GPD2). This enzyme is embedded in the outer surface of the inner mitochondrial membrane and is involved in glycolysis, fatty acid metabolism, and oxidative phosphorylation. By inhibiting GPD2, KM04416 disrupts these metabolic pathways, leading to reduced cell proliferation and increased immune cell infiltration in cancer cells .

Comparison with Similar Compounds

KM04416 is unique due to its potent inhibitory effects on GPD2. Similar compounds include other isothiazolone derivatives that also inhibit GPD2 but may vary in their efficacy and specificity. Some of these similar compounds are:

    KM04415: Another isothiazolone derivative with similar inhibitory effects on GPD2.

    KM04417: A related compound with slightly different chemical properties and inhibitory potency.

KM04416 stands out due to its high efficacy in inhibiting GPD2 and its potential therapeutic applications in cancer treatment .

Properties

IUPAC Name

ethyl 4-(3-oxo-1,2-thiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-16-12(15)9-3-5-10(6-4-9)13-11(14)7-8-17-13/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBRYBISKLKJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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